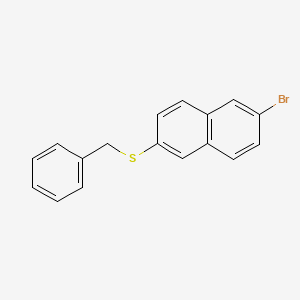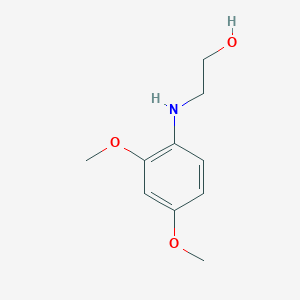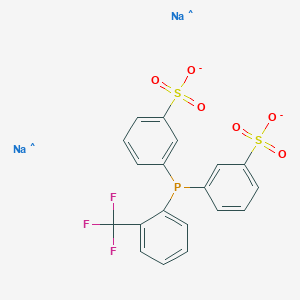
Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium: is a complex organophosphorus compound. It is known for its unique structural properties and is widely used in various scientific research fields, including chemistry, biology, and industry. The compound is characterized by the presence of sulfonate and trifluoromethyl groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium typically involves the reaction of 3-sulfonatophenyl and 2-trifluoromethylphenyl groups with a phosphorus source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phosphorus trichloride and sodium hydroxide. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity. The compound is typically purified using techniques such as recrystallization and chromatography to remove any impurities.
化学反応の分析
Types of Reactions: Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The sulfonate and trifluoromethyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphine compounds.
科学的研究の応用
Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium involves its interaction with molecular targets such as enzymes and receptors. The sulfonate and trifluoromethyl groups play a crucial role in binding to these targets, modulating their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
- Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine, sodium salt
- Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine, disodium dihydrate
Uniqueness: this compound is unique due to its specific combination of sulfonate and trifluoromethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various scientific applications.
特性
CAS番号 |
1289463-84-8 |
|---|---|
分子式 |
C19H12F3Na2O6PS2-2 |
分子量 |
534.4 g/mol |
InChI |
InChI=1S/C19H14F3O6PS2.2Na/c20-19(21,22)17-9-1-2-10-18(17)29(13-5-3-7-15(11-13)30(23,24)25)14-6-4-8-16(12-14)31(26,27)28;;/h1-12H,(H,23,24,25)(H,26,27,28);;/p-2 |
InChIキー |
WJGFXOSDUPKANV-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)C(F)(F)F)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


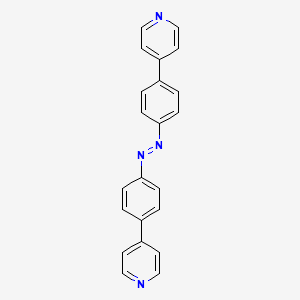
![Bicyclo[2.2.1]heptane, 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis-](/img/structure/B12523260.png)

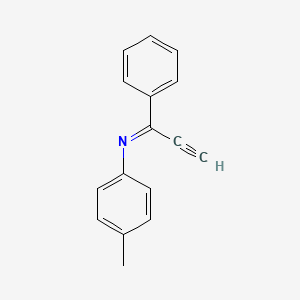
![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12523287.png)
![N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12523290.png)

![(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B12523299.png)
![4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol](/img/structure/B12523305.png)
